1,2-Dioctadecanoyl-sn-glycerol-3-phosphate(2-)
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Overview
Description
1,2-dioctadecanoyl-sn-glycerol-3-phosphate(2-) is a 1-acyl-2-octadecanoyl-sn-glycerol-3-phosphate(2-) in which the 1-acyl group is also octadecanoyl; major species at pH 7.3. It is a conjugate base of a 1,2-dioctadecanoyl-sn-glycerol-3-phosphate.
Scientific Research Applications
Synthesis and Chemical Properties
1,2-Dioctadecanoyl-sn-glycerol-3-phosphate (2-) has been studied for its chemical synthesis and properties. Chen and Barton (1970) described the synthesis of 1,2-dioctadecyl-sn-glycero-3-phosphate and its derivatives, emphasizing improvements in the synthesis process and characterization of these compounds (Chen & Barton, 1970).
Role in Biological Systems
The compound plays a significant role in the formation of the enantiomeric configuration of the glycerophosphate backbone of archaeal ether lipids. Nishihara and Koga (1997) investigated sn-glycerol-1-phosphate dehydrogenase from Methanobacterium thermoautotrophicum, which is responsible for the formation of this enantiomeric configuration, highlighting its importance in archaeal lipid biosynthesis (Nishihara & Koga, 1997).
Lipid Biosynthesis and Metabolism
1,2-Dioctadecanoyl-sn-glycerol-3-phosphate is also a key molecule in lipid biosynthesis and metabolism. For instance, Chen et al. (2011) explored sn-glycerol-3-phosphate acyltransferases in plants, which catalyze the acylation of glycerol-3-phosphate to produce lysophosphatidic acid, a crucial intermediate in various lipid biosynthesis pathways (Chen et al., 2011).
Structural and Mechanistic Studies
Research by Yeh, Chinte, and Du (2008) on the structure of sn-glycerol-3-phosphate dehydrogenase provides insights into the enzyme's function at the junction of respiration, glycolysis, and phospholipid biosynthesis, highlighting the molecule's role in these fundamental biological processes (Yeh, Chinte, & Du, 2008).
Applications in Prebiotic Chemistry
The compound has also been synthesized under hydrothermal conditions, as studied by Maheen et al. (2010), suggesting its potential role in prebiotic chemistry and the origins of life (Maheen et al., 2010).
properties
Product Name |
1,2-Dioctadecanoyl-sn-glycerol-3-phosphate(2-) |
---|---|
Molecular Formula |
C39H75O8P-2 |
Molecular Weight |
703 g/mol |
IUPAC Name |
[(2R)-2,3-di(octadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C39H77O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3,(H2,42,43,44)/p-2/t37-/m1/s1 |
InChI Key |
YFWHNAWEOZTIPI-DIPNUNPCSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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